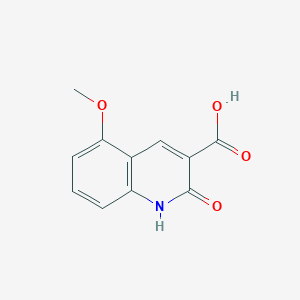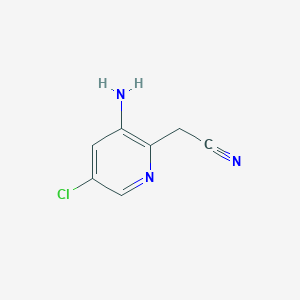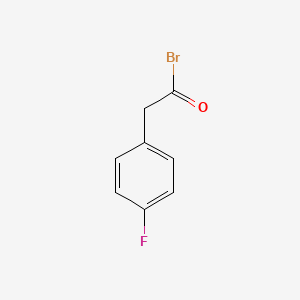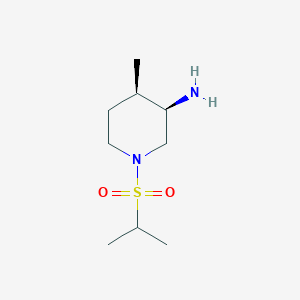
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid typically involves multi-step organic reactions. One common method includes the acylation of orcinol with acetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out at elevated temperatures (around 90°C) for an extended period (18-25 hours) with molecular sieves to ensure anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2) through molecular docking interactions . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Shares a similar core structure but lacks the extended keto chain.
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone: Another related compound with similar hydroxyl and methoxy groups.
Uniqueness
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its extended keto chain also differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H14O7 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
7-(2,4-dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoic acid |
InChI |
InChI=1S/C14H14O7/c1-7-2-8(15)4-11(18)14(7)12(19)5-9(16)3-10(17)6-13(20)21/h2,4,15,18H,3,5-6H2,1H3,(H,20,21) |
InChI-Schlüssel |
RULCYAVVKUHZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)CC(=O)CC(=O)CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)


![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)


![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
